molecular formula C22H25ClFN3O5S B2909762 N'-[2-(4-chlorophenyl)ethyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872724-81-7

N'-[2-(4-chlorophenyl)ethyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2909762
CAS No.: 872724-81-7
M. Wt: 497.97
InChI Key: BTMBHWSXAPHOAY-UHFFFAOYSA-N
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Description

N'-[2-(4-Chlorophenyl)ethyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic ethanediamide derivative featuring a 1,3-oxazinan-2-yl core substituted with a 4-fluoro-3-methylbenzenesulfonyl group. The molecule also contains a 4-chlorophenyl ethyl moiety linked via an ethanediamide bridge. Its synthesis likely involves multi-step reactions, including dehydrosulfurization and coupling strategies, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClFN3O5S/c1-15-13-18(7-8-19(15)24)33(30,31)27-11-2-12-32-20(27)14-26-22(29)21(28)25-10-9-16-3-5-17(23)6-4-16/h3-8,13,20H,2,9-12,14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMBHWSXAPHOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a detailed comparison:

Ethanediamide Derivatives with 1,3-Oxazinan Cores

  • N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide (CAS: 872724-06-6)
    • Key Differences :
  • Substituents: 4-Fluoro-2-methylbenzenesulfonyl vs. 4-fluoro-3-methylbenzenesulfonyl in the target compound.
  • Ethanediamide Linkage: 2-Methoxybenzyl vs. 4-chlorophenyl ethyl.

    • Implications :
      The positional isomerism of the methyl group on the sulfonyl aromatic ring (2-methyl vs. 3-methyl) may influence steric hindrance and binding affinity. The 2-methoxybenzyl group in the analog could enhance solubility compared to the hydrophobic 4-chlorophenyl ethyl group in the target compound .
  • N'-(3-Chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide (ZINC2818088)

    • Key Differences :
  • Core Structure: Oxazinan ring absent; replaced by a simpler oxalamide backbone.
  • Substituents: 3-Chloro-4-methylphenyl and 2-methoxybenzyl groups. The chloro and methoxy substituents suggest moderate electrophilic character, contrasting with the sulfonyl group’s strong electron-withdrawing effects in the target compound .

Sulfonamide-Containing Analogues

  • 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Key Differences:
  • Core Structure: Pyrazolo[3,4-d]pyrimidin vs. ethanediamide-linked oxazinan.
  • Substituents: Chromen-4-one and fluorophenyl groups. The target compound’s oxazinan-sulfonyl combination likely prioritizes protease or hydrolase interactions .
  • N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

    • Key Differences :
  • Functional Groups: Double sulfonamide vs. single sulfonyl group in the target compound.
  • Substituents: 2,3-Dimethylphenyl and 4-fluorophenyl.

Computational and Analytical Comparisons

Structural Similarity Metrics

Using Tanimoto and Dice similarity indices (MACCS and Morgan fingerprints), the target compound shows moderate similarity (~0.6–0.7) to ethanediamide derivatives like ZINC2818088 and higher dissimilarity (<0.4) to pyrazolo-pyrimidine sulfonamides. This reflects shared pharmacophoric features (e.g., sulfonyl groups) but divergent core scaffolds .

Mass Spectrometry Dereplication

Molecular networking based on MS/MS fragmentation (cosine scores) clusters the target compound with other sulfonamide-containing ethanediamides, such as CAS 872724-06-4. Shared fragmentation patterns include sulfonyl (SO₂) and chlorophenyl ion peaks, confirming structural relatedness .

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